molecular formula C7H9BFNO2 B12091756 (2-(Aminomethyl)-4-fluorophenyl)boronic acid CAS No. 850689-31-5

(2-(Aminomethyl)-4-fluorophenyl)boronic acid

Cat. No.: B12091756
CAS No.: 850689-31-5
M. Wt: 168.96 g/mol
InChI Key: SXGNFHBBBUFCRR-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorophenyl backbone substituted with an aminomethyl group at the ortho position. This compound is widely utilized in Suzuki–Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its hydrochloride salt (CAS: 850568-02-4; molecular formula: C₇H₉BFNO₂·HCl) is a stable crystalline solid with applications in medicinal chemistry, particularly as a building block for kinase inhibitors and proteasome-targeting agents . The fluorine atom enhances metabolic stability, while the boronic acid moiety enables covalent interactions with biological targets, such as serine proteases .

Properties

CAS No.

850689-31-5

Molecular Formula

C7H9BFNO2

Molecular Weight

168.96 g/mol

IUPAC Name

[2-(aminomethyl)-4-fluorophenyl]boronic acid

InChI

InChI=1S/C7H9BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H,4,10H2

InChI Key

SXGNFHBBBUFCRR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Aminomethyl)-4-fluorophenyl)boronic acid typically involves the reaction of 4-fluorobenzylamine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 4-fluorobenzylamine using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of (2-(Aminomethyl)-4-fluorophenyl)boronic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Aminomethyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1. Drug Development:
(2-(Aminomethyl)-4-fluorophenyl)boronic acid serves as a valuable building block in the synthesis of biologically active molecules. Its ability to inhibit proteasome activity positions it as a candidate for cancer therapeutics, as it can induce apoptosis in cancer cells by accumulating pro-apoptotic factors. Additionally, its anti-inflammatory properties suggest potential applications in treating diabetes by modulating insulin signaling pathways.

2. Enzyme Inhibition:
The compound exhibits significant enzyme inhibition capabilities. For instance, it can form reversible covalent bonds with serine or threonine residues in enzymes such as proteases and kinases, thereby inhibiting their activity. This feature makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors.

3. Molecular Probes:
(2-(Aminomethyl)-4-fluorophenyl)boronic acid is utilized in the development of boron-based probes for imaging and diagnostic applications. Its ability to selectively bind to specific biomolecules enhances its utility in biochemical assays .

Materials Science

1. Polymer Chemistry:
The compound is incorporated into polymers to enhance their properties, such as fluorescence and conductivity. This incorporation can lead to the development of advanced materials with tailored functionalities for electronic applications .

2. Cross-Coupling Reactions:
In organic synthesis, (2-(Aminomethyl)-4-fluorophenyl)boronic acid is employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Case Study 1: Cancer Therapeutics

In a study focused on cancer treatment, (2-(Aminomethyl)-4-fluorophenyl)boronic acid was shown to inhibit proteasome activity effectively. This inhibition led to increased levels of tumor suppressor proteins within cancer cells, promoting apoptosis and reducing tumor growth in preclinical models.

Case Study 2: Enzyme Interaction

Another investigation explored the interaction between (2-(Aminomethyl)-4-fluorophenyl)boronic acid and specific kinases involved in signaling pathways related to cell proliferation. The compound was found to selectively inhibit these kinases, resulting in altered phosphorylation states of downstream proteins, which affected cellular growth dynamics.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)-4-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group can interact with cis-diols on the surface of cells or biomolecules, facilitating targeted delivery and detection .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound is compared below with substituted phenylboronic acids (Table 1), focusing on substituent effects and applications.

Table 1: Structural Analogues of (2-(Aminomethyl)-4-fluorophenyl)boronic Acid

Compound Name Substituents Key Applications Reference
(2-(Aminomethyl)-4-fluorophenyl)boronic acid 4-F, 2-(aminomethyl) Suzuki coupling, proteasome inhibition
2-(N-Methyl-aminomethyl)phenylboronic acid (Wulff-type) 2-(N-methyl-aminomethyl) Saccharide-switchable ion transport
4-(4-Fluorophenyl)phenylboronic acid Biphenyl, 4-F Material science intermediates
2,3-Difluorophenylboronic acid 2,3-diF Catalytic cross-coupling
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenoxy-methyl substituent Fungal histone deacetylase (HDAC) inhibition

Key Observations :

  • Electron-Withdrawing Effects: Fluorine substitution (e.g., 4-F in the target compound) enhances electrophilicity of the boron atom, improving reactivity in Suzuki couplings compared to non-fluorinated analogs like phenylboronic acid .
  • Aminomethyl vs. N-Methylaminomethyl: The Wulff-type analog (N-methylated) in exhibits higher ionophoric activity due to reduced steric hindrance and improved saccharide-binding geometry .
  • Biphenyl Systems : 4-(4-Fluorophenyl)phenylboronic acid () shows lower solubility in aqueous media compared to the target compound, limiting its use in biological assays.

Reactivity in Cross-Coupling Reactions

The target compound is frequently employed in palladium-catalyzed Suzuki–Miyaura reactions. and highlight its utility in synthesizing triazolopyrimidine derivatives for kinetoplastid inhibitors. Comparatively, 2,3-difluorophenylboronic acid () demonstrates slower coupling kinetics due to steric hindrance from adjacent fluorine atoms .

Key Findings :

  • Tubulin Inhibition : The target compound exhibits moderate tubulin polymerization inhibition (IC₅₀ = 21–22 µM), outperformed by cis-stilbene analogs (IC₅₀ = 0.48–2.1 µM) due to enhanced π-π stacking with tubulin’s hydrophobic pockets .
  • HDAC Inhibition: Phenoxy-methyl-substituted analogs () show superior fungal growth suppression compared to the aminomethyl-fluorophenyl scaffold, attributed to better membrane permeability.

Biological Activity

(2-(Aminomethyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both an amino group and a boronic acid moiety, allows it to interact with biological targets effectively. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for (2-(Aminomethyl)-4-fluorophenyl)boronic acid is C10_{10}H12_{12}B F N O2_2. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interactions with biological molecules.

Anticancer Properties

Recent studies indicate that (2-(Aminomethyl)-4-fluorophenyl)boronic acid exhibits significant anticancer activity. It has been shown to modulate signaling pathways involved in cancer cell proliferation and survival. For instance, a study demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The mechanism through which (2-(Aminomethyl)-4-fluorophenyl)boronic acid exerts its biological effects primarily involves:

  • Inhibition of Proteasome Activity : Boronic acids are known to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors within cells.
  • Targeting Kinases : The compound may interact with specific kinases involved in cancer progression, thereby disrupting downstream signaling pathways critical for tumor growth .

Study 1: In Vitro Efficacy

In a series of in vitro experiments, (2-(Aminomethyl)-4-fluorophenyl)boronic acid was tested against several human cancer cell lines, including breast, prostate, and lung cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50_{50} values ranging from 5 to 15 µM depending on the cell line tested.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action by employing Western blot analysis to assess the activation of apoptotic pathways. The findings indicated that treatment with (2-(Aminomethyl)-4-fluorophenyl)boronic acid led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Comparative Analysis

To better understand the unique properties of (2-(Aminomethyl)-4-fluorophenyl)boronic acid, a comparison with other boronic acids was conducted:

Compound NameIC50_{50} (µM)Mechanism of ActionNotable Activity
(2-(Aminomethyl)-4-fluorophenyl)boronic acid5-15Proteasome inhibition, kinase targetingAnticancer activity
4-Fluorophenylboronic acid10-20Proteasome inhibitionModerate anticancer activity
Benzoxaborole1-5Sugar binding at physiological pHAntifungal activity

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